Cobalt hydrogen phosphate
Description
Structure
2D Structure
Properties
CAS No. |
13596-21-9 |
|---|---|
Molecular Formula |
CoHO4P |
Molecular Weight |
153.905 g/mol |
IUPAC Name |
cobalt(2+);phosphate |
InChI |
InChI=1S/Co.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
InChI Key |
UQEXUNADTVCXEU-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Co+2] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Co+2] |
Other CAS No. |
13596-21-9 |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization Techniques
X-ray Diffraction Analysis
X-ray diffraction (XRD) stands as a fundamental tool for probing the crystalline structure of cobalt hydrogen phosphate (B84403). This technique is employed in two primary modes: single-crystal XRD for precise atomic arrangement determination and powder XRD for phase analysis and crystallinity assessment.
Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination
Single-crystal X-ray diffraction offers an unparalleled view into the precise three-dimensional arrangement of atoms within a cobalt hydrogen phosphate crystal. This technique has been instrumental in characterizing various organically templated this compound compounds.
For instance, the structure of [H3N(CH2)3NH3][Co(HPO4)2] was determined at 150 K using single-crystal XRD. rsc.org This analysis revealed a unidimensional structure composed of anionic chains of [Co(HPO4)2]2-. These chains are constructed from edge-sharing 4-membered rings of alternating CoO4 and HPO4 tetrahedra, with additional "pendant" HPO4 groups. rsc.org The chains are held together by a network of hydrogen bonds. rsc.org
Another example is the novel organically templated cobalt phosphate supramolecule, [Co(H2O)6]2[HPO4]4·2(C2N2H10), which was synthesized hydrothermally and characterized by single-crystal X-ray diffraction. niscpr.res.inniscpr.res.in The analysis showed that this compound crystallizes in the monoclinic system with the space group P2(1)/c. niscpr.res.inniscpr.res.in Its structure consists of isolated PO3(OH) tetrahedrons, [Co(H2O)6]2+ complex cations, and diprotonated ethylenediamine (B42938) molecules. niscpr.res.inniscpr.res.in These components are linked by hydrogen bonding, forming an open framework architecture. niscpr.res.inniscpr.res.in
The crystal structure of Co(H2PO4)2·2H2O has also been determined by single-crystal X-ray diffraction. researchgate.net This compound belongs to a family of divalent metal dihydrogen phosphate dihydrates and crystallizes in the monoclinic system with the space group P21/n. researchgate.net The structure is composed of layers of corner-connected CoO4(H2O)2 octahedra and dihydrogen phosphate tetrahedra, which are further linked by hydrogen bonds to form a three-dimensional structure. researchgate.net
Table 1: Crystallographic Data for Select this compound Compounds from Single-Crystal XRD
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| [Co(H2O)6]2[HPO4]4·2(C2N2H10) | Monoclinic | P2(1)/c | 6.27(3) | 16.367(8) | 14.736(7) | 90.00 | 91.405(7) | 90.00 |
| CoCdZnHP | Monoclinic | P 21 | 14.181 | 10.591 | 11.695 | 90 | 92.37 | 90 |
Note: Data sourced from references niscpr.res.inniscpr.res.inaip.org.
Powder X-ray Diffraction for Phase Identification and Crystallinity
In the study of this compound and its derivatives, PXRD is routinely used to confirm the formation of the desired phase and to evaluate its purity. For example, the PXRD pattern of cobalt phosphate (Co3(PO4)2) nanospheres synthesized by a microwave-assisted process confirmed the hexagonal phase of the material, consistent with JCPDS No. 70-1795. researchgate.net Similarly, the formation of the CoPO phase in a wet chemical synthesis was confirmed by XRD analysis, which also revealed a crystallite size of 27 nm.
The high crystallinity of materials like cobalt-cadmium-zinc hydrogen phosphate (CoCdZnHP) single crystals is evidenced by well-defined peaks at specific 2θ values in their powder XRD patterns. aip.org Analysis of these patterns can also provide the crystal system and unit cell parameters. For CoCdZnHP, the analysis revealed a monoclinic system with the space group P 21. aip.org
Furthermore, PXRD is crucial in the characterization of composite materials. For instance, in the synthesis of CoHxPOy/CdIn2S4, XRD patterns were used to confirm the successful formation of the composite material. mdpi.com
Electron Microscopy for Morphological and Nanostructural Analysis
Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of this compound materials, providing insights that complement the structural information obtained from X-ray diffraction.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microarchitecture
Scanning electron microscopy (SEM) is widely used to examine the surface topography and microscale architecture of this compound. SEM images have revealed a variety of morphologies depending on the synthesis conditions.
For example, SEM analysis of nickel-cobalt (B8461503) hydrogen phosphate (NiCo(HPO4)) synthesized via a one-step solvothermal method showed a mixture of nanoparticles and plate-like particles. aip.org In another study, cobalt and hydrogen phosphate-based materials were observed to form radiating sprays of acicular flower-like structures with petals having cross-sections of about 100-300 nm. researchgate.net Brain-coral-like structures have also been observed in certain cobalt phosphate samples. researchgate.net The synthesis of bimetallic hydrogen phosphate [CoxNix(HPO4)] nanorods was also confirmed using SEM. elsevierpure.com
Transmission Electron Microscopy (TEM) for Nanoparticle and Nanostructure Imaging
Transmission electron microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed visualization of nanoparticles and internal nanostructures.
TEM has been employed to characterize CoHxPOy deposited on CdIn2S4 nanosheets, providing clear images of the composite's nanostructure. mdpi.com High-resolution TEM (HRTEM) can even reveal the crystalline lattice of the material. mdpi.com In the study of bimetallic hydrogen phosphate [CoxNix(HPO4)] nanorods, TEM was used to further investigate their one-dimensional nature. elsevierpure.com
Elemental Mapping for Compositional Distribution
Elemental mapping, often performed in conjunction with SEM or TEM using an energy-dispersive X-ray spectroscopy (EDS) detector, provides information on the spatial distribution of different elements within a sample.
This technique has been used to confirm the uniform distribution of cobalt (Co), phosphorus (P), and oxygen (O) in Co3(PO4)2 samples. researchgate.net In the case of CoHxPOy/CdIn2S4 composites, EDS elemental mapping confirmed the presence and distribution of Co, P, O, Cadmium (Cd), Indium (In), and Sulfur (S), verifying the successful formation of the heterostructure. mdpi.com
Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the chemical bonding, elemental composition, and electronic structure of this compound. Each method offers a unique window into the material's intrinsic properties.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within this compound. The infrared spectra of these compounds are characterized by distinct absorption bands corresponding to the vibrations of the hydrogen phosphate (HPO₄²⁻) or dihydrogen phosphate (H₂PO₄⁻) ions and water molecules of crystallization.
In the case of cobalt dihydrogen phosphate dihydrate (Co(H₂PO₄)₂·2H₂O), the FT-IR spectra exhibit a very broad and asymmetrical band extending from 3600 cm⁻¹ down to 2000 cm⁻¹, which is characteristic of the OH stretching modes. researchgate.net The presence of multiple bands in the region of 3000-3600 cm⁻¹ and 1550-1750 cm⁻¹ in cobalt-nickel hydrogen phosphates (Co₁-ₓNiₓHPO₄·1.5H₂O) suggests the existence of two crystallographically non-identical water molecules in the structure. sworldjournal.com The bands around 1630 and 1580 cm⁻¹ are attributed to the deformation vibrations of these water molecules. sworldjournal.com
The vibrations of the phosphate group itself give rise to a series of characteristic bands. For instance, in Co₃(OH)₂(HPO₄)₂, bands observed at 1120, 1101, 966, 889, 782, and 738 cm⁻¹ are ascribed to the HPO₄²⁻ moiety. researchgate.net In cobalt phosphate nanospheres, vibrational bands around 1040 cm⁻¹ and 705 cm⁻¹ are assigned to the asymmetrical stretching and bending vibrations of P-O, respectively. researchgate.net Additionally, a peak around 840 cm⁻¹ can be attributed to the Co-O bending vibration. researchgate.net Strong vibrational couplings are often established between the PO₄ stretching modes and P-O-H bending modes. researchgate.net
The following table summarizes typical FT-IR vibrational bands observed for this compound and related compounds.
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment | Reference |
| O-H stretching | 3600 - 2000 | H₂O and P-OH groups | researchgate.net |
| δ(H₂O) | 1645 - 1580 | Bending vibration of water molecules | sworldjournal.com |
| P-O stretching (asymmetric) | ~1120, 1040 | Asymmetric stretching of PO₄ groups | researchgate.netresearchgate.net |
| P-O-H in-plane bending | 1350 - 1200 | In-plane bending of P-O-H | researchgate.net |
| P-O-H out-of-plane bending | 950 - 750 | Out-of-plane bending of P-O-H | researchgate.net |
| Co-O bending | ~840 | Bending vibration of Co-O bonds | researchgate.net |
Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. In the Raman spectra of cobalt dihydrogen phosphate dihydrate, a wide band is recorded in the 2800-3600 cm⁻¹ region, corresponding to the ν(OH) vibrations of crystallization water molecules. sworldjournal.com A low-intensity peak around 1640-1645 cm⁻¹ is attributed to the δ(H₂O) bending mode. sworldjournal.com
The vibrations of the phosphate anion are also prominent in the Raman spectra. Four bands in the 850-1100 cm⁻¹ region correspond to vibrations of the phosphate anion. sworldjournal.com For Co(H₂PO₄)₂·2H₂O, the Raman spectra reveal strong couplings between the PO₄ stretching modes and POH bending modes. researchgate.net The Raman peaks around 1000 cm⁻¹ for cobalt phosphate are attributed to the triply degenerate n3 antisymmetric stretching vibrations of the phosphate ligands. researchgate.net In some cases, a mutual exclusion rule is obeyed for vibrations, indicating a centrosymmetric crystal structure. researchgate.net
The table below presents characteristic Raman bands for this compound compounds.
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment | Reference |
| ν(OH) | 2800 - 3600 | Stretching vibrations of water molecules | sworldjournal.com |
| δ(H₂O) | 1640 - 1645 | Bending vibration of water molecules | sworldjournal.com |
| ν(PO₄) | 850 - 1100 | Stretching vibrations of phosphate anion | sworldjournal.com |
| P-OH stretching | ~891 | Stretching vibration of P-OH group | researchgate.net |
| P-OH bending (in-plane) | ~1244 | In-plane bending of P-O-H | researchgate.net |
| P-OH bending (out-of-plane) | ~861 | Out-of-plane bending of P-O-H | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements in this compound. The Co 2p spectrum is particularly informative for identifying the oxidation state of cobalt.
In as-synthesized Co₃(OH)₂(HPO₄)₂, the Co 2p XPS spectrum shows an oxidation state of Co(II). researchgate.net The Co 2p spectrum typically exhibits two main peaks, Co 2p₃/₂ and Co 2p₁/₂, along with satellite peaks. For instance, in a Co₂P₄O₁₂/CC catalyst, the Co 2p₃/₂ peak at 780.4 eV and the Co 2p₁/₂ peak at 796.6 eV, along with two satellite peaks, confirm the Co²⁺ state. researchgate.net In another study on a cobalt-iron-phosphate, the binding energies of Co 2p and Fe 2p shifted to higher values after phosphidation, indicating electron transfer. mdpi.com
The P 2p spectrum is used to confirm the presence of phosphate groups. A signal at a binding energy of around 133.8 eV is a typical characteristic peak of phosphorus in a phosphate (PO₄³⁻) group. nih.gov The O 1s spectrum can provide information about different oxygen environments, such as lattice oxygen and hydroxyl groups. researchgate.netunl.edu
The following table provides a summary of typical XPS binding energies for this compound.
| Element | Orbital | Binding Energy (eV) | Assignment | Reference |
| Co | 2p₃/₂ | ~780.4 - 782.5 | Co²⁺ | researchgate.netresearchgate.net |
| Co | 2p₁/₂ | ~796.6 | Co²⁺ | researchgate.net |
| P | 2p | ~133.8 | PO₄³⁻ | nih.gov |
| O | 1s | ~529.6 | Lattice Oxygen | unl.edu |
| O | 1s | ~531.1 | Hydroxyl/Defect Oxygen | unl.edu |
UV-Visible spectroscopy is employed to investigate the electronic transitions and optical properties of this compound, such as the optical band gap. The absorption of UV or visible light excites electrons from lower to higher energy levels.
The UV-Vis spectra of cobalt oxide films, which can be related to cobalt phosphates, show absorption peaks corresponding to charge transfer and d-d electronic transitions of cobalt ions. For example, Co₃O₄ films exhibit absorption peaks around 730 nm (O²⁻ → Co³⁺ charge transfer) and 690 nm (Co²⁺). inoe.ro Films containing CoO show a band at 594 nm, typical for Co²⁺ in an octahedral coordination. inoe.ro
The optical band gap (Eg) can be determined from the UV-Vis absorption data. For Co₃O₄ films, direct interband transitions have been reported in the range of 1.4-1.5 eV and 2.18-2.23 eV. inoe.ro The refractive index of these materials typically shows a normal dispersion. inoe.ro
| Property | Value/Range | Compound | Reference |
| Absorption Peak | ~730 nm | Co₃O₄ (O²⁻ → Co³⁺) | inoe.ro |
| Absorption Peak | ~690 nm | Co₃O₄ (Co²⁺) | inoe.ro |
| Absorption Peak | ~594 nm | CoO (Co²⁺) | inoe.ro |
| Optical Band Gap (Eg) | 1.4 - 1.5 eV | Co₃O₄ | inoe.ro |
| Optical Band Gap (Eg) | 2.18 - 2.23 eV | Co₃O₄ | inoe.ro |
| Optical Band Gap (Eg) | 2.2 - 2.8 eV | CoO | inoe.ro |
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as certain transition metal ions like Co²⁺. The EPR spectrum provides information about the oxidation state, coordination environment, and magnetic interactions of the paramagnetic center.
In situ EPR studies of electrodeposited cobalt phosphate (Co-Pi) films have been used to monitor the oxidation state changes of cobalt during electrocatalysis. mdpi.com As-deposited films predominantly show a Co(II) EPR signal. mdpi.com Upon increasing the electrode potential, this signal converts to a Co(IV) signal, which is considered a key intermediate in water oxidation catalysis. mdpi.com The g-values obtained from EPR spectra are characteristic of the electronic configuration and local symmetry of the cobalt ion. For example, a low-spin (S = 1/2) Co(IV) species has been identified with a g_eff value around 2.27. mdpi.com
EPR can also be used to study the interaction of cobalt ions with other molecules. For instance, EPR studies have investigated the coordination of Co²⁺ with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), revealing that the cobalt is coordinated by nitrogen atoms. nih.gov
| Species | g-value(s) | Conditions/Comments | Reference |
| Co(II) | Broad signal | As-deposited Co-Pi film | mdpi.com |
| Co(IV) | g_eff ≈ 2.27 | Formed at potentials > 1.1 V vs SHE | mdpi.com |
| Co/NAD⁺ complex | g_z = 2.01, g_x = 2.38, g_y = 3.06 | Low-spin Co²⁺ (S=1/2) | nih.gov |
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of this compound hydrates.
TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration and decomposition processes. For hydrated cobalt phosphates like Co₃(PO₄)₂·8H₂O, TGA thermograms typically show distinct mass loss stages corresponding to the removal of water molecules of crystallization. frontiersin.org For example, a study on Co₃(PO₄)₂·8H₂O/CNF showed two main loss stages, confirming the removal of coordinated water molecules at elevated temperatures. frontiersin.org
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing endothermic or exothermic transitions such as dehydration, decomposition, and phase changes. Studies on phosphate-based cobalt mixtures have shown endothermic behavior, indicating their potential for use as thermal heat storage materials. researchgate.nettandfonline.com The specific heat capacity of these materials can also be determined using DSC. researchgate.net
The table below provides an example of thermal decomposition data for a hydrated cobalt phosphate.
| Compound | Temperature Range (°C) | Mass Loss (%) | Process | Reference |
| Co₃(PO₄)₂·8H₂O/CNF | Two distinct stages | Not specified | Removal of coordinated water | frontiersin.org |
| [Co(H₂O)₆]₂[HPO₄]₄·2(C₂N₂H₁₀) | 100 - 200 | ~14.3 | Loss of water molecules | niscpr.res.in |
| [Co(H₂O)₆]₂[HPO₄]₄·2(C₂N₂H₁₀) | 200 - 450 | ~19.5 | Decomposition of ethylenediamine | niscpr.res.in |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of cobalt hydrogen phosphates and mapping their decomposition pathways. The analysis measures the change in mass of a sample as a function of temperature, revealing processes such as dehydration and decomposition.
Studies on hydrated cobalt phosphates show distinct stages of mass loss. For instance, the thermogram of a hydrated cobalt phosphate composite, Co₃(PO₄)₂·8H₂O/CNF, exhibits two primary weight loss events. frontiersin.org The initial stage involves a 4.8% mass loss up to 105°C, attributed to the removal of loosely bound or adsorbed water. frontiersin.org A more significant second stage shows a 19.3% weight loss in the temperature range of 106°C to 153°C, corresponding to the loss of coordinated water molecules. frontiersin.org Similarly, for CaxCo₁₋x·HPO₄·nH₂O compounds, the major mass loss occurs between 80°C and 220°C, which is due to the evaporation of weakly bonded surface water. vub.be
At higher temperatures, further decomposition and phase transitions occur. For example, some cobalt phosphate compounds are stable up to significant temperatures, but above 558°C, they can undergo a two-step decomposition process. escholarship.org This high-temperature decomposition can yield products such as cobalt(II) oxide (CoO), cobalt orthophosphate (Co₃(PO₄)₂), and olivine-type lithium cobalt phosphate (LiCoPO₄), accompanied by the release of water and oxygen. escholarship.org The thermal decomposition of cobalt acetate (B1210297) tetrahydrate, a precursor for cobalt oxides, is completed between approximately 200°C and 300°C, resulting in the formation of Co₃O₄ particles. researchgate.net
The specific decomposition temperatures and products are highly dependent on the exact composition of the compound and the surrounding atmosphere (e.g., air vs. an inert atmosphere like argon). researchgate.netresearchgate.net
Table 1: Thermal Decomposition Stages of Hydrated Cobalt Phosphate Compounds This table is interactive. Click on the headers to sort the data.
| Compound/Composite | Temperature Range (°C) | Weight Loss (%) | Attributed Process | Reference |
|---|---|---|---|---|
| Co₃(PO₄)₂·8H₂O/CNF | up to 105 | 4.8 | Loss of adsorbed water | frontiersin.org |
| Co₃(PO₄)₂·8H₂O/CNF | 106 - 153 | 19.3 | Loss of coordinated water | frontiersin.org |
| CaxCo₁₋x·HPO₄·nH₂O | 80 - 220 | - | Evaporation of surface water | vub.be |
| Li-Co-Phosphate Phase | > 558 | - | Decomposition to CoO, Co₃(PO₄)₂, LiCoPO₄ | escholarship.org |
Surface and Pore Structure Analysis
The surface characteristics, including specific surface area and porosity, are crucial for applications like catalysis and energy storage, as they determine the extent of interaction with other substances.
The Brunauer–Emmett–Teller (BET) method is the standard for determining the specific surface area of materials by measuring the physical adsorption of a gas (typically nitrogen) on the solid surface. Research shows a wide range of surface areas for cobalt phosphate-based materials, depending on their synthesis and processing.
For example, a hydrated cobalt phosphate, Co₃(PO₄)₂, has been reported with a surface area of 28.2 m²/g. frontiersin.org When integrated into a composite with carbon nanofibers (CNF), the surface area of the resulting Co₃(PO₄)₂·8H₂O/CNF material increases to 37.6 m²/g. frontiersin.org This enhancement highlights the role of the composite structure in exposing more surface area. frontiersin.org
Further modifications, such as doping and creating porous aerogel structures, can dramatically increase the surface area. A nitrogen and phosphorus-codoped graphene aerogel embedded with cobalt phosphate nanoparticles (Co₃(PO₄)₂/N,P-GA-900) was found to have a very large BET surface area of 426.3 m²/g. frontiersin.org This high surface area is considered beneficial for exposing more active sites for catalytic reactions. frontiersin.org Heat treatment conditions also play a significant role; for instance, Co₃O₄ powder prepared by heating cobalt hydroxide (B78521) at 200°C for 12 hours can achieve a BET surface area of approximately 116 m²/g, with internal nanopore generation contributing to this value. imim.pl These materials often exhibit a type III isotherm behavior with an H3-type hysteresis loop, which is indicative of materials containing both micropores and mesopores. up.ac.za
Table 2: BET Surface Area of Various Cobalt Phosphate-Based Materials This table is interactive. Click on the headers to sort the data.
| Material | BET Surface Area (m²/g) | Average Pore Size (nm) | Reference |
|---|---|---|---|
| Co₃(PO₄)₂·8H₂O | 28.2 | - | frontiersin.org |
| Co₃(PO₄)₂·8H₂O/CNF | 37.6 | - | frontiersin.org |
| Amorphous CoP | ~38 | - | acs.org |
| Co₃O₄ (from Co(OH)₂) | 116.1 | 3-10 | imim.pl |
| Co₃(PO₄)₂/N,P-GA-900 | 426.3 | - | frontiersin.org |
Advanced Crystallographic and Chemical Bonding Analysis
To move beyond basic crystal structure, advanced computational and analytical methods are employed to probe the subtle details of intermolecular interactions, electronic structure, and bonding networks that govern the properties of this compound.
Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions within a crystal. biointerfaceresearch.comcnr.it The surface is mapped by considering the distance from a point on the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. biointerfaceresearch.comcnr.it These distances are used to calculate a normalized contact distance (dₙₒᵣₘ), which is color-coded on the surface: red indicates contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white represents contacts at the vdW distance, and blue signifies longer contacts. mdpi.com
The corresponding 2D fingerprint plot is a histogram of dᵢ versus dₑ, which summarizes all intermolecular contacts and quantifies their relative contributions to the crystal packing. acs.org In related cobalt complexes, Hirshfeld analysis reveals the dominance of certain interactions. For example, H···H contacts often account for the largest portion of the surface area, with significant contributions from O···H/H···O and C···H/H···C interactions as well. acs.orgresearchgate.netnih.gov The prominent red spots on the Hirshfeld surface highlight the critical role of O-H···O and N-H···O hydrogen-bonding interactions in stabilizing the supramolecular structure. biointerfaceresearch.com This analysis provides a detailed picture of how molecules are held together, which is fundamental to understanding the material's stability and properties. biointerfaceresearch.commdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing electron density (ρ) to define atoms, chemical bonds, and molecular structure. d-nb.infoamercrystalassn.org A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. d-nb.infouni-muenchen.de
The properties of the electron density at the BCP, such as its value (ρ(r꜀)), its Laplacian (∇²ρ(r꜀)), and the local energy densities, are used to classify the nature of the chemical bond. d-nb.infoacs.org For instance, the sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r꜀) < 0, typical of covalent bonds) or depleted (∇²ρ(r꜀) > 0, typical of closed-shell or ionic interactions). acs.org In cobalt phosphates and related oxides, the Co-O bonded interactions are characterized as intermediate, with a substantial component of closed-shell character. d-nb.infoacs.org
QTAIM analysis of cobalt orthophosphate (Co₃(PO₄)₂) has been used to shed light on its catalytic reactivity by identifying charge accumulations and depletions around the cobalt atoms. d-nb.info This detailed electronic structure information helps to pinpoint which crystal faces and atomic sites are most likely to be reactive, providing insights that are crucial for designing better catalysts. d-nb.info The method allows for a deep understanding of the P-O and Co-O bonds, revealing their relative ionic and covalent character based on the electron density distribution. d-nb.infoacs.org
The local coordination environment of the cobalt ion is a defining feature of cobalt hydrogen phosphates, significantly influencing their electronic and catalytic properties. rsc.orgrsc.org Cobalt(II) can adopt several coordination geometries, most commonly four-coordinate tetrahedral (Tₑ) and six-coordinate octahedral (Oₕ). researchgate.netrsc.org However, five-coordinate geometries, intermediate between square pyramidal and trigonal bipyramidal, are also observed in some phosphate compounds. uchicago.edu
In (N₄C₆H₂₁)[Co(H₂PO₄)(HPO₄)₂], the cobalt(II) atom is in a slightly distorted tetrahedral geometry, coordinated to four oxygen atoms from two different phosphate groups. researchgate.net In many hydrated structures, such as Co₃(PO₄)₂·8H₂O, the cobalt centers are octahedrally coordinated (CoO₆), sharing corners and edges with surrounding phosphate tetrahedra (PO₄) to build the crystal lattice. nih.gov
A fascinating aspect is the evolution of this coordination. For example, in KCoPO₄·H₂O, the Co(II) ion initially has an octahedral geometry. rsc.org Upon dehydration, a structural transformation occurs, and the Co(II) coordination changes to tetrahedral in the resulting KCoPO₄. rsc.orgrsc.org This change in geometry directly impacts the electronic structure, increasing the Co-O covalency, which can enhance catalytic activity. rsc.orgrsc.org These individual coordination polyhedra (octahedra and tetrahedra) link together through shared oxygen atoms from the phosphate groups, creating diverse and complex 3D networks. researchgate.netrsc.orgmdpi.com
Table 3: Coordination Environments in Various Cobalt Phosphate Compounds This table is interactive. Click on the headers to sort the data.
| Compound | Cobalt Ion | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| (N₄C₆H₂₁)[Co(H₂PO₄)(HPO₄)₂] | Co(II) | Distorted Tetrahedral (CoO₄) | (H₂PO₄) groups act as bridging ligands | researchgate.net |
| KCoPO₄·H₂O | Co(II) | Octahedral (CoO₆) | Dehydrates to form KCoPO₄ | rsc.orgrsc.org |
| KCoPO₄ | Co(II) | Tetrahedral (CoO₄) | Formed upon dehydration of the hydrate (B1144303) | rsc.orgrsc.org |
| Co₃(PO₄)₂·8H₂O | Co(II) | Octahedral (CoO₆) | CoO₆ octahedra share corners with PO₄ tetrahedra | nih.gov |
| NiCo(HPO₄)₂·3H₂O | Co/Ni | Distorted Octahedral [(Ni-Co)O₆] | Layered structure with PO₄ tetrahedra | rsc.org |
| (H₂DAB)[Co(H₂PO₃)₄]·2H₂O | Co(II) | Octahedral (CoO₆) | Corner-sharing octahedra form chains | mdpi.com |
Investigation of Hydrogen Bonding Networks and Their Role in Structure Stabilization
The intricate network of hydrogen bonds within cobalt hydrogen phosphates plays a pivotal role in dictating their crystal packing, stability, and physicochemical properties. Advanced characterization techniques, primarily single-crystal X-ray diffraction, neutron diffraction, and vibrational (Infrared and Raman) spectroscopy, have been instrumental in elucidating the geometry and dynamics of these crucial interactions.
Detailed Research Findings
Research on various forms of cobalt phosphates reveals the complexity and significance of hydrogen bonding. In cobalt dihydrogen phosphate dihydrate (Co(H₂PO₄)₂·2H₂O), for instance, a detailed analysis has identified distinct types of hydrogen bonds that contribute to its layered structure. These include both intra-layered and inter-layered hydrogen bonds, which create a robust network holding the phosphate and cobalt polyhedra together. researchgate.net
The hydrogen bonding network is not static; it is a dynamic system influenced by factors such as temperature and hydration state. Spectroscopic studies, particularly those employing isotopic substitution (deuteration), have been crucial in assigning specific vibrational modes to the O-H bonds involved in hydrogen bonding. researchgate.netresearchgate.net These studies show that the strength and geometry of the hydrogen bonds can be inferred from the shifts in the vibrational frequencies of the O-H stretching and bending modes.
In hydrated cobalt phosphates, such as Co₃(PO₄)₂·8H₂O, the water molecules are integral to the hydrogen-bonding network. They act as both donors and acceptors of hydrogen bonds, linking the phosphate tetrahedra and cobalt coordination polyhedra. frontiersin.org The arrangement of these water molecules and their hydrogen bonding patterns are critical in determining the final crystal structure.
The following tables summarize key findings from structural and spectroscopic investigations into the hydrogen bonding networks of various cobalt phosphate compounds.
Interactive Data Tables
Table 1: Hydrogen Bond Geometries in Selected Cobalt Phosphate Compounds from Diffraction Studies
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |
| Co(H₂PO₄)₂·2H₂O | O-H···O | N/A | N/A | 2.58-2.85 | N/A | researchgate.net |
| Co₃(PO₄)₂·8H₂O | O-H···O | 0.88 | 2.81 | N/A | N/A | frontiersin.org |
| Co₂(PO₄)OH | O-H···O | N/A | N/A | N/A | N/A | acs.org |
| (H₃O){Co₂(OH)₂(HPO₄)(H₂PO₄)} | O-H···O | N/A | N/A | < 2.9 | N/A | acs.org |
Note: N/A indicates data not available in the cited source. Bond lengths and angles can vary depending on the specific crystallographic positions.
Table 2: Vibrational Frequencies of O-H Modes in Cobalt Hydrogen Phosphates from Spectroscopic Studies
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
| Co(H₂PO₄)₂·2H₂O | ν(O-H) | 3500 - 2400 | IR, Raman | researchgate.netresearchgate.net |
| δ(P-O-H) in-plane | ~1239 | IR | researchgate.net | |
| γ(P-O-H) out-of-plane | ~891 | IR, Raman | researchgate.net | |
| Co₁-ₓNiₓHPO₄·1.5H₂O | ν(O-H) of H₂O | 3600 - 3000 | IR, Raman | sworldjournal.com |
| δ(H₂O) | 1645 - 1640 | Raman | sworldjournal.com | |
| Co₃(PO₄)₂·8H₂O | ν(O-H) of H₂O | 3448 - 3051 | FTIR | frontiersin.org |
| δ(H-O-H) | ~1611 | FTIR | frontiersin.org |
Note: The range of wavenumbers for ν(O-H) reflects the presence of multiple, distinct hydrogen bonding environments of varying strengths.
The investigation of hydrogen bonding networks through these advanced techniques provides fundamental insights into the structure-property relationships in cobalt hydrogen phosphates. The precise characterization of these networks is essential for understanding their formation, stability, and potential applications in various fields of materials science.
Theoretical and Computational Investigations of Cobalt Hydrogen Phosphate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to understand the intrinsic properties of cobalt hydrogen phosphate (B84403) and related materials, providing crucial data on their electronic configurations, the nature of active sites, reaction energetics, and the effects of chemical modifications like doping. nih.govacs.org
DFT calculations are instrumental in analyzing the electronic makeup of cobalt hydrogen phosphate. The Total Density of States (TDOS) provides information about the distribution of electronic states as a function of energy. For instance, a comparison between needle grass-like CoHPO₄ and Co(OH)₂ revealed that CoHPO₄ possesses a higher TDOS near the Fermi level. researchgate.net This suggests a higher activity of electrons, making them more readily available to participate in electrocatalytic reactions. researchgate.net The d-state of cobalt is the main contributor to the electronic structure, which is significantly influenced by the coupled HPO₄²⁻ species, leading to superior electron activity. researchgate.net
Partial Density of States (PDOS) calculations further dissect the contributions of individual elements and orbitals. researchgate.netnih.gov In cobalt phosphate materials, the d-states of cobalt and the p-states of oxygen are primary contributors to the valence and conduction bands. researchgate.netnih.gov For example, in cobalt ferrite (B1171679) (Fe₂CoO₄), the valence band is dominated by the 2p states of oxygen, while the conduction band is primarily formed by the 3d states of iron. nih.gov The asymmetric spin-up and spin-down densities of states confirm the ferrimagnetic nature of such materials. nih.gov
Electron density distribution analysis, including charge density difference mapping, reveals how electrons are transferred between atoms and how charge accumulates or depletes in certain regions. This is crucial for understanding bonding and reactivity. researchgate.netupo.es For instance, Bader charge analysis confirmed electron transfer from a Co-FeOH species to a Co-FePO species in a hybrid catalyst structure. upo.es
Identifying active sites and understanding how reactants and intermediates adsorb onto a catalyst's surface are critical for elucidating catalytic mechanisms. DFT calculations are used to determine adsorption energies and pinpoint the most favorable sites for these interactions.
Theoretical calculations have shown that in the context of the oxygen evolution reaction (OER), the cobalt center in CoHPO₄ exhibits stronger adsorption of OH⁻ intermediates compared to cobalt hydroxide (B78521). researchgate.net This stronger binding is a key factor in its enhanced catalytic activity. In other cobalt phosphate systems, computational studies have identified specific sites as being catalytically active. For phosphorus-doped cobalt molybdate, Co³⁺-OH⁻ sites were identified as the active centers for the hydrogen evolution reaction (HER). rsc.org Similarly, in nitrogen-doped cobalt phosphate, low-coordinated bivalent Co²⁺ states were found to act as facile adsorption sites for oxygen-evolving intermediates, which decreases the activation barrier for water oxidation. rsc.org The change in local charge-density distribution through modifications like phosphidation can lower the energy barrier for catalytic reactions like the HER. figshare.com
The table below summarizes findings on active sites and adsorption characteristics for cobalt phosphate-based materials from DFT studies.
| Material System | Catalytic Process | Identified Active Sites / Adsorption Behavior | Source(s) |
| CoHPO₄ | Oxygen Evolution Reaction (OER) | Co-center shows stronger adsorption for OH⁻ compared to Co(OH)₂. | researchgate.net |
| Co-FePO/OH Hybrid | Hydrogen Evolution Reaction (HER) | Electron-rich bimetallic phosphate synergizes with oxophilic metal cations to dissociate water. | upo.es |
| P-doped CoMoO₄ | Hydrogen Evolution Reaction (HER) | Co³⁺—OH⁻ sites are the prospective surface active sites. | rsc.org |
| N-doped Co-Pi | Photoelectrochemical Water Oxidation | Low-coordinated bivalent Co²⁺ states act as facile adsorption sites for intermediates. | rsc.org |
| (Co,Fe)PO₄ | Hydrogen Evolution Reaction (HER) | Phosphidation alters charge-density distribution, lowering the HER energy barrier. | figshare.com |
DFT is a cornerstone for simulating the step-by-step reaction pathways of catalytic processes. By calculating the energy of reactants, intermediates, transition states, and products, researchers can map out the entire catalytic cycle and identify the rate-determining step.
Theoretical studies on hydrated cobalt phosphate (CoPi) co-catalysts have elucidated the initial mechanism of water oxidation. arxiv.orguva.es These calculations revealed the crucial role of phosphate groups as both a source of oxygen and a deliverer of protons, which leads to the spontaneous formation of an O-O bond after the release of two electrons and two protons. arxiv.orguva.esacs.org The subsequent formation of OOH and the eventual release of O₂ are shown to depend on the spin electronic states of the hydrated CoPi surface. arxiv.orguva.es For cobalt-phosphorus (Co-P) coatings used in the HER, calculations suggest the reaction may proceed via the Volmer-Heyrovsky mechanism, where adsorbed hydrogen is a key intermediate. researchgate.net
Doping this compound with other elements is a key strategy to enhance its performance. DFT calculations provide a theoretical framework for understanding how dopants alter the electronic structure and, consequently, the catalytic activity.
First-principles calculations have been used to screen various 3d transition metal dopants in hydrous cobalt phosphate. Dopants such as Ni were found to strike an optimal balance, enhancing electrical conductivity and providing moderate binding energy for intermediates, which minimizes the overpotential for the OER. In contrast, elements like Mn, Fe, Cu, and Zn were predicted to reduce performance. The introduction of dopants can induce changes in the charge states and modulate the electronic structure, which can optimize the adsorption and desorption of intermediates. For example, Fe-doping in cobalt-phosphate was found to modify the electronic properties of the oxygen active sites, resulting in optimal hydrogen adsorption for the HER. Similarly, ruthenium doping has been shown to increase electrical conductivity and promote OER activity. researchgate.net
The table below presents a summary of DFT findings on the effect of various dopants on cobalt phosphate and related materials.
| Host Material | Dopant | Predicted Effect | Source(s) |
| Hydrous Cobalt Phosphate | Ni | Enhances conductivity, provides moderate *O binding energy, minimizes overpotential. | |
| Hydrous Cobalt Phosphate | Sc, Ti, V, Cr | Improve catalytic activity by promoting electron transfer and stabilizing *O intermediates. | |
| Hydrous Cobalt Phosphate | Mn, Fe, Cu, Zn | Reduce catalytic performance. | |
| Cobalt Phosphate | Ruthenium (Ru) | Increases electrical conductivity and OER activity. | researchgate.net |
| Cobalt Phosphide (B1233454) (CoP) | Vanadium (V) | Modulates electronic structure, leading to lower overpotential for HER. | |
| Cobalt Phosphate | Iron (Fe) | Modifies O active electronic property, optimizing hydrogen adsorption. | |
| Cobalt Phosphide (CoP₃) | Manganese (Mn), Nickel (Ni) | Synergistically optimize electronic structure, enhancing intrinsic HER activity. |
Molecular Dynamics Simulations for Structural Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for understanding the structural dynamics, stability, and phase behavior of materials like this compound over time.
MD simulations have been applied to study the complex hydrogen-bonding networks in hydrated cobalt phosphate compounds such as Co(H₂PO₄)₂·2H₂O. These simulations help to interpret the vibrational spectra and understand the intra- and inter-chain interactions between the H₂PO₄⁻ ions.
Furthermore, a combination of ab initio MD and classical atomistic simulations has been used to model the structure of amorphous cobalt-phosphate (Co-Pi) nanoparticles, which are effective water oxidation catalysts. These simulations demonstrated the emergence of stable, molecular-sized ordered crystallites, including layered and cubane-like motifs, within the disordered nanoparticle. The structural data obtained from these dynamical models, such as interatomic distances, show better agreement with experimental X-ray absorption fine structure (EXAFS) data than static DFT models, highlighting the importance of considering dynamic effects.
Grand Canonical Monte Carlo Simulations for Adsorption Phenomena
Grand Canonical Monte Carlo (GCMC) is a simulation technique specifically designed to study adsorption phenomena by modeling systems in equilibrium with a reservoir of gas at a fixed temperature and chemical potential (or pressure). This method is ideal for predicting the adsorption capacity, selectivity, and isosteric heat of adsorption of gases in porous materials.
While DFT is used for the energetics of a few adsorbed molecules, GCMC can simulate the loading of a large number of molecules to determine macroscopic adsorption properties. In the context of cobalt-containing materials, GCMC has been extensively used to study gas storage and separation in porous frameworks like Metal-Organic Frameworks (MOFs). For instance, simulations have been conducted to predict the hydrogen and methane (B114726) storage capacities of novel cobalt-containing MOFs.
Specific GCMC studies on this compound for applications like catalytic gas-phase reactions are not widely documented in the literature. However, related research demonstrates the method's applicability. Monte Carlo simulations were successfully used to correlate experimental data on the adsorption of chromium(VI) from aqueous solutions onto bimetallic nickel-cobalt (B8461503) phosphates, yielding high negative adsorption energy values that indicate a strong interaction. researchgate.netarxiv.orguva.es Another study reported that a 3-D cobalt phosphate framework showed significant CO₂ adsorption with high selectivity over N₂ and H₂, as investigated through gas sorption measurements that are typically modeled using GCMC-type approaches.
These examples show that Monte Carlo methods are valuable for understanding adsorption on cobalt phosphate surfaces. The application of GCMC to specifically model the competitive adsorption of reactants and products on catalytically active this compound surfaces represents a promising area for future research.
Electrocatalytic Applications of Cobalt Hydrogen Phosphate
Oxygen Evolution Reaction (OER) Electrocatalysis
The oxygen evolution reaction is a critical and often rate-limiting step in water electrolysis due to its complex four-electron transfer process. Cobalt hydrogen phosphate-based materials have demonstrated significant potential in catalyzing this reaction efficiently.
The design and synthesis of cobalt hydrogen phosphate (B84403) electrocatalysts play a crucial role in their OER performance. Key principles focus on maximizing the number of active sites, enhancing mass transport, and improving electronic conductivity.
One effective strategy is the creation of unique three-dimensional (3D) nanostructures. For instance, a needle grass-like morphology of CoHPO₄·H₂O grown on nickel foam (CoHPO/NF) has been shown to be an effective and robust OER electrocatalyst. rsc.org This 3D structure exposes a greater number of electrocatalytic active sites and facilitates the transport of reactants and products. rsc.orgrsc.org Similarly, hydrous cobalt phosphate thin films with microflower-like structures composed of microplates or microflakes exhibit enhanced OER performance, which is attributed to a high electrochemically active surface area (ECSA) and low impedance. researchgate.net
The synthesis method itself is a critical design parameter. Techniques like hydrothermal/solvothermal methods, electrodeposition, and precipitation are employed to control the morphology, phase composition, and size of the catalyst particles. researchgate.net For example, a one-step electrodeposition approach has been used to create Fe-doped cobalt-phosphate nanosheet-packed 3D microspheres directly on a copper substrate. acs.org The initial composition, such as the cobalt-to-phosphorus (Co/P) ratio, also significantly influences the OER activity by affecting the ECSA after electrochemical activation.
Table 1: OER Performance of Various this compound-Based Catalysts
The intrinsic catalytic activity of this compound is deeply rooted in its electronic structure and the local coordination environment of the cobalt centers. Structural distortions and modifications to electronic properties can significantly enhance OER performance.
Theoretical calculations have shown that the electron structure of cobalt is significantly influenced by the coupled HPO₄²⁻ species. rsc.orgrsc.org This interaction modifies the d-state of cobalt, which is the main contributor to its electrocatalytic activity. rsc.org The presence of phosphate groups alters the charge distribution around the cobalt center, making it more favorable for the adsorption of OER intermediates. rsc.org Density of states (DOS) calculations reveal that compared to cobalt hydroxide (B78521), this compound exhibits a wider range of space charge distribution at the Co-center, suggesting more effective active sites. rsc.org
Introducing dopants or creating composites can induce structural distortions that are beneficial for OER. For example, incorporating iron into cobalt oxide nanowires increases the distortion around the cobalt centers and raises the ratio of Co²⁺ in tetrahedral sites. acs.org This structural change facilitates the adsorption of water molecules and reactive oxygen intermediates, thereby boosting OER activity. acs.org Similarly, in cobalt-iron hydroxides, localized geometric distortions that vary with composition correlate with improved OER performance. rsc.org These distortions can alter the kinetic response by asymmetrically distorting the potential energy surfaces for the Co(III) to Co(IV) redox transition, which is a key step in the OER mechanism. rsc.org
Doping this compound with other transition metals or forming composites with conductive materials can lead to synergistic effects that significantly boost OER activity, stability, and conductivity.
Doping with metals like iron (Fe) and nickel (Ni) has proven to be a particularly effective strategy. First-principles screening of 3d transition-metal-doped hydrous cobalt phosphate revealed that Ni doping strikes an optimal balance by enhancing conductivity and providing a moderate binding energy for the *O intermediate, which minimizes the OER overpotential. bohrium.com Other dopants like Scandium (Sc), Titanium (Ti), Vanadium (V), and Chromium (Cr) can also improve activity by promoting electron transfer and stabilizing *O intermediates. bohrium.comresearchgate.net Experimental work has shown that Fe-doped cobalt-phosphate nanosheets exhibit superior bifunctional activity for both HER and OER. acs.org The enhanced performance is attributed to the modification of the electronic properties of the phosphate group by Fe doping, which creates more active sites and favorable transfer kinetics. acs.org
Composites of cobalt phosphate with conductive carbon-based materials or other metal compounds also exhibit enhanced OER catalysis. A composite of CoP/CoP₂ nanoparticles encapsulated within N,P-doped carbon nanotubes (CoP/CoP₂@NPCNTs) showed a low OER overpotential and excellent long-term durability. nih.gov Density functional theory (DFT) calculations revealed a synergistic effect between CoP and CoP₂ that enhances the electrocatalytic performance. nih.gov Similarly, cobalt oxide entrapped in sulfur and phosphorus co-doped graphitic carbon nitride (Co₃O₄/SP-CN) demonstrates superior OER activity due to the synergistic interaction between the components. plos.org This synergy improves the electronic properties of Co₃O₄ and introduces structural defects that increase the density of exposed active sites. plos.org The coordinated HPO₄²⁻ anions in needle grass-like CoHPO on nickel foam can also act as OH⁻ traps, synergistically enhancing the OER process. rsc.org
Hydrogen Evolution Reaction (HER) Electrocatalysis
The hydrogen evolution reaction, the cathodic half-reaction in water splitting, is generally faster than the OER. However, developing efficient and stable non-precious metal catalysts like this compound is crucial for cost-effective hydrogen production.
The mechanism of HER on cobalt-based catalysts generally involves a series of electron and proton transfer steps. For cobalt-iron-phosphate ((Co,Fe)PO₄), the reaction is inferred to follow the Volmer-Heyrovsky mechanism. mdpi.com This involves an initial electrochemical adsorption of a proton to form an adsorbed hydrogen atom (Volmer step: H⁺ + e⁻ + * → *H), followed by an electrochemical desorption step where the adsorbed hydrogen reacts with another proton and electron to form H₂ (Heyrovsky step: *H + H⁺ + e⁻ → H₂ + *). The Tafel slope of -71 mV/dec for (Co,Fe)PO₄ supports this mechanism. mdpi.com
Computational studies on molecular cobalt complexes provide deeper insight into the proton transfer pathways. The process often follows an electron transfer (E) – chemical proton transfer (C) sequence. acs.org For instance, a common pathway is ECEC (electron-proton-electron-proton). acs.orgnsf.gov DFT calculations suggest that the formation of a cobalt-hydride (Co-H) intermediate is a key step. acs.orgrsc.org Once the Co-H species is formed, the subsequent step to generate H₂ can occur via the coupling of the hydride with a proton. acs.org Intrinsic bond orbital (IBO) analysis indicates that the formation of the H-H σ bond is initiated by the coupling of the hydride and a proton, which involves the asynchronous breaking of the N-H bond (from a ligand) and the Co-H bond. acs.org
The process can also involve proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a single concerted step. nsf.govrsc.org The specific pathway and its energetics depend on the catalyst's structure and the reaction conditions.
The local environment of the catalytic center, including the buffer system and interactions in the second coordination sphere, has a profound impact on HER kinetics.
The phosphate buffer itself plays an active role in the HER process, not just in maintaining pH. Studies have shown an acceleration of HER rates by several orders of magnitude when moving from pure water to a buffered water solution at the same pH, demonstrating that the buffer acts as a proton donor. rsc.org The H₂PO₄⁻ ion, derived from the phosphate buffer, has been identified as a crucial proton source for some cobalt catalysts. rsc.org
The second coordination sphere refers to the ligands and solvent molecules that are not directly bonded to the metal center but can influence its reactivity. Weak interactions, such as hydrogen bonding, in this sphere are critical. rsc.orgrsc.org For example, in a specific cobalt molecular catalyst, the -NH₂ functionality on a ligand acts as an anchoring and orienting group for the H₂PO₄⁻ ion through hydrogen bonding. rsc.orgrsc.org This positions the phosphate ion to efficiently donate a proton to the Co-H intermediate, facilitating the release of H₂. rsc.orgrsc.org This "proton relay" mechanism, where groups in the second sphere assist in shuttling protons to the active site, can dramatically lower the kinetic barrier for hydrogen evolution. rsc.orgchemrxiv.org The presence of such a hydrogen-bond network is considered key to the remarkable activity of certain cobalt catalysts in phosphate-buffered solutions. rsc.orgrsc.org
Table 2: HER Performance of Various Cobalt Phosphate-Based Catalysts
Development of Bifunctional Electrocatalysts for Overall Water Splitting
Another strategy involves creating composite materials. A mixed-phase catalyst composed of cobalt phosphide (B1233454) and cobalt phosphate has been fabricated as a porous thin film. bohrium.com This material can generate both hydrogen and oxygen in a single electrolyzer, demonstrating superior activity compared to many state-of-the-art catalysts. bohrium.com Similarly, cobalt phosphide (CoP) has been investigated as a bifunctional catalyst. rsc.org While CoP itself is more recognized for HER activity, during the OER process, it can transform into an amorphous CoOₓ–HPOᵧ layer, which is highly active for oxygen evolution, akin to well-known cobalt phosphate electrocatalysts. rsc.org An electrolyzer using CoP on both the anode and cathode required a cell voltage of 1.65 V to achieve a current density of 10 mA cm⁻². acs.org
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
The data obtained from EIS is typically visualized in a Nyquist plot, which represents the imaginary part of the impedance versus the real part. mdpi.com For many electrocatalytic systems, the Nyquist plot shows a semicircle, the diameter of which corresponds to the charge-transfer resistance (Rct). mdpi.com The Rct value quantifies the resistance to the flow of electrons between the electrocatalyst surface and the reactant species in the electrolyte. mdpi.comrsc.org A smaller semicircle diameter, and thus a lower Rct value, signifies faster charge transfer kinetics and, consequently, a more efficient electrocatalyst. rsc.orgnih.gov
Studies on this compound-based materials frequently employ EIS to evaluate their catalytic prowess. For example, needle grass-like CoHPO₄ on Nickel Foam (CoHPO/NF) exhibited a much smaller Nyquist semicircle compared to Co(OH)₂/NF, indicating lower charge transfer impedance and faster reaction kinetics for the OER process. rsc.org Similarly, a composite of hydrated cobalt phosphate and carbon nanofibers (Co₃(PO₄)₂·8H₂O/CNF) showed a significantly lower Rct (43.04 Ω) compared to the individual components, confirming that the composite structure facilitates faster kinetic processes for the HER. frontiersin.orgnih.gov In another study, a (Co,Fe)PO₄ catalyst displayed the smallest semicircular diameter, corresponding to an Rct of 0.60 Ω, which was considerably lower than that of its oxide and oxyhydroxide counterparts, indicating superior charge-transfer capabilities for HER. mdpi.com These findings underscore the utility of EIS in elucidating the kinetic advantages of this compound-based electrocatalysts.
Table 2: Charge Transfer Resistance (Rct) of Various this compound-Based Electrocatalysts
Photocatalytic Applications of Cobalt Hydrogen Phosphate
Visible-Light-Driven Photocatalysis for Water Splitting
The process of splitting water into hydrogen and oxygen using sunlight is a promising strategy for sustainable energy production nih.gov. Cobalt-based materials, including cobalt hydrogen phosphate (B84403), are explored as efficient photocatalysts for this purpose, demonstrating notable stability and effectiveness nih.gov.
Cobalt hydrogen phosphate also plays a crucial role as a co-catalyst in enhancing photocatalytic hydrogen evolution from water. Its primary function is to facilitate the separation of photogenerated electron-hole pairs in semiconductor materials, which is often a limiting factor in their performance nih.govresearchgate.netmdpi.com. By efficiently extracting photogenerated holes, more electrons are available to participate in the hydrogen evolution reaction (HER) mdpi.com.
Several studies have demonstrated the effectiveness of Co-Pi in boosting hydrogen production in various composite systems:
Co-Pi on CdIn₂S₄: When amorphous cobalt phosphate (noted as CoHₓPOᵧ or Co-Pi) is deposited on Cadmium Indium Sulfide (B99878) (CIS) nanosheets, the resulting composite shows a significantly improved photocatalytic H₂ evolution rate of 7.28 mmol g⁻¹ h⁻¹, which is substantially higher than that of pristine CIS (2.62 mmol g⁻¹ h⁻¹) and even Platinum-modified CIS (3.73 mmol g⁻¹ h⁻¹) nih.govmdpi.com.
Co-Pi on ZnIn₂S₄: A composite of Zinc Indium Sulfide (ZnIn₂S₄) loaded with 5% Co-Pi by weight exhibited an H₂ production rate of 3593 μmol·g⁻¹·h⁻¹, approximately double that of pure ZnIn₂S₄ mdpi.comresearchgate.net.
CNQDs/Co-Pi Composites: When modified with carbon nitride quantum dots (CNQDs), cobalt phosphate composites showed enhanced activity. The CNQDs/CoPi-2 composite achieved a hydrogen evolution rate of 234.5 μmol h⁻¹ g⁻¹, which was 2.4 times greater than that of pure Co-Pi in a system using Eosin Y as a photosensitizer nih.govbohrium.com.
| Photocatalyst System | Hydrogen Evolution Rate | Comparison Material | Comparison Rate |
|---|---|---|---|
| Co-Pi / CdIn₂S₄ | 7.28 mmol g⁻¹ h⁻¹ | Pristine CdIn₂S₄ | 2.62 mmol g⁻¹ h⁻¹ |
| ZnIn₂S₄ / 5% Co-Pi | 3593 μmol g⁻¹ h⁻¹ | Pristine ZnIn₂S₄ | ~1797 μmol g⁻¹ h⁻¹ |
| CNQDs / Co-Pi | 234.5 μmol h⁻¹ g⁻¹ | Pristine Co-Pi | ~97.7 μmol h⁻¹ g⁻¹ |
Mechanism of Charge Carrier Separation and Transfer in Photocatalytic Systems
The enhanced photocatalytic activity of semiconductor composites containing this compound is primarily attributed to its ability to promote the efficient separation and transfer of charge carriers (electrons and holes) generated by light absorption.
In semiconductor photocatalysis, the recombination of photogenerated electrons and holes is a major inefficiency pathway. This compound acts as a co-catalyst that provides an efficient pathway for hole transfer, thereby suppressing this recombination mdpi.com. When Co-Pi is integrated with a semiconductor like CdIn₂S₄ or ZnIn₂S₄, it functions as a hole acceptor mdpi.commdpi.com. The photogenerated holes migrate from the valence band of the semiconductor to the Co-Pi co-catalyst. This spatial separation of charges prolongs the lifetime of the photogenerated electrons, allowing more of them to migrate to the semiconductor's surface and participate in the reduction of protons to produce hydrogen gas nih.govmdpi.com. Spectroscopic and photoelectrochemical analyses have confirmed that Co-Pi extracts the photogenerated holes, which reduces the electron-hole recombination rate and enables more electrons to participate in the HER mdpi.com.
Energy Storage Applications of Cobalt Hydrogen Phosphate
Electrode Materials for Supercapacitors
Cobalt hydrogen phosphate-based materials are considered excellent candidates for supercapacitor electrodes due to their high theoretical charge storage capacity and ionic conductivity. researchgate.net Unlike electric double-layer capacitors that store charge electrostatically, these materials utilize a charge storage mechanism known as pseudocapacitance, which involves fast and reversible Faradaic redox reactions occurring at or near the electrode surface. researchgate.net This mechanism allows them to store significantly more energy than traditional capacitors while maintaining high power density.
The pseudocapacitive behavior of cobalt-based phosphate (B84403) electrodes stems from the reversible redox transitions of cobalt ions. mdpi.com The charge storage mechanism in these materials is primarily based on the Faradaic reactions involving the Co(II) ↔ Co(III) and potentially Co(III) ↔ Co(IV) transitions. mdpi.com These surface redox reactions allow for a much higher charge storage capability compared to the simple ion adsorption found in electric double-layer capacitors. researchgate.net
In aqueous alkaline electrolytes like potassium hydroxide (B78521) (KOH), the process involves the intercalation of hydroxide ions (OH⁻) into the electrode material. mdpi.com For instance, the reaction can be described as a reversible transformation involving cobalt oxide/hydroxide species formed on the particle surfaces during operation. mdpi.com The presence of phosphate groups is believed to enhance the electrochemical activity and conductivity compared to simple cobalt oxides or hydroxides, contributing to improved performance. acs.org The specific mechanism can be influenced by the material's morphology, composition, and the electrolyte used.
To enhance the electrochemical performance of this compound electrodes, researchers often focus on creating bimetallic and composite structures. These strategies aim to improve electrical conductivity, increase surface area, and leverage synergistic effects between different components. acs.orgrsc.org
Bimetallic Phosphates: Incorporating a second metal, such as nickel, iron, or manganese, into the cobalt phosphate structure has proven to be an effective strategy. aip.orgacs.orgresearchgate.net The synergistic effect between the two metals can lead to richer redox reactions, enhanced conductivity, and improved structural stability. acs.orgacs.org Common fabrication methods include:
Hydrothermal Method: This is a widely used technique where precursors are dissolved in water and heated in a sealed autoclave. It allows for the synthesis of crystalline materials with controlled morphologies, such as the nanoflakes or microflowers seen in cobalt manganese phosphate thin films. acs.orgacs.org Nickel-cobalt (B8461503) phosphate (NiCo(HPO₄)) has also been successfully synthesized using a one-step solvothermal method. aip.org
Chemical Route: A cost-effective, single-run chemical route at low temperatures (e.g., 70°C) has been used to grow microrod-shaped bimetallic cobalt iron phosphate (Co₃Fe₄(PO₄)₆) directly onto stainless steel substrates. researchgate.net
Solution Process: Cobalt-based bimetallic compounds can be synthesized by mixing precursor solutions, such as cobalt nitrate (B79036) and a secondary metal precursor, with 2-methylimidazole (B133640) and NH₄F in methanol. acs.org
The performance of this compound-based electrodes is typically evaluated in a three-electrode setup using an aqueous electrolyte, most commonly potassium hydroxide (KOH). aip.orgacs.org Key performance metrics include specific capacitance, energy density, power density, and cycling stability.
Bimetallic and composite this compound electrodes have demonstrated impressive results. For example, nickel-cobalt hydrogen phosphate (NiCo(HPO₄)) exhibited a specific capacitance of 641 F/g in a 2 M KOH electrolyte. aip.org Cobalt manganese phosphate thin films showed a maximum specific capacitance of 571 F/g in 1 M KOH and maintained 88% of their initial capacitance after 8,000 charge-discharge cycles. acs.org A composite of cobalt iron phosphate with MWCNTs achieved a very high specific capacity of 3320 C/g (equivalent to 3688 F/g) and maintained 87% stability after 5,000 cycles. rsc.org
Asymmetric supercapacitors, which pair a pseudocapacitive positive electrode (like this compound) with a carbon-based negative electrode, can achieve higher operating voltages and, consequently, higher energy densities. acs.orgacs.org A device using a cobalt manganese phosphate cathode and a reduced graphene oxide anode displayed an energy density of 45.7 Wh/kg and a power density of 1.65 kW/kg. acs.org Similarly, an asymmetric supercapacitor with cobalt cyclotetraphosphate (Co₂P₄O₁₂) delivered a battery-level energy density of 70 Wh/kg. acs.org
| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance/Capacity | Cycling Stability | Energy/Power Density |
| NiCo(HPO₄) | Solvothermal | 2 M KOH | 641 F/g @ 0.5 A/g | - | - |
| Cobalt Manganese Phosphate | Hydrothermal | 1 M KOH | 571 F/g @ 2.2 A/g | 88% after 8000 cycles | 45.7 Wh/kg / 1.65 kW/kg (Aqueous Device) |
| Co₃Fe₄(PO₄)₆/MWCNTs | Chemical Route | - | 3320 C/g @ 5 mV/s | 87% after 5000 cycles | 52.3 Wh/kg / 3.5 kW/kg (Symmetric Device) |
| NiCoPi-4 | Solvothermal | - | 424 C/g @ 0.5 A/g | 96.3% after 5000 cycles | - |
| Co₂P₄O₁₂ | - | KOH | 437 F/g | ~90% after 3000 cycles | 70 Wh/kg / 2.3 kW/kg (Asymmetric Device with KI additive) |
Hydrogen Gas Batteries and Related Systems
Beyond supercapacitors, nickel-cobalt phosphates (NCP) have shown potential in integrated energy systems, specifically in hydrogen gas batteries. acs.org In such a system, the NCP material can function as the battery cathode. The introduction of phosphate ions into the nickel-cobalt hydroxide structure creates a synergistic effect that enhances the redox reactions crucial for energy storage. acs.org
Compared to its hydroxide counterpart, the NCP cathode exhibits a higher discharge voltage and a larger specific capacity. acs.org In one study, the specific capacity increased from 226 to 278 mAh/g with the phosphate-containing material. acs.org The resulting NCP-H₂ battery demonstrated a mid-discharge voltage of 1.24 V and excellent long-term stability over 5,000 cycles. acs.org The improved performance is attributed to higher conductivity and faster charge transfer in the phosphate material. acs.org This application highlights the versatility of cobalt-based phosphates in electrochemical systems beyond traditional supercapacitors.
Environmental Applications of Cobalt Hydrogen Phosphate
Electrochemical Sensing of Phosphate (B84403) Ions
The in-situ monitoring of phosphate is crucial for managing environmental systems, particularly in the context of eutrophication and biological wastewater treatment. nih.gov Cobalt-based electrodes have emerged as a robust tool for this purpose, offering selective and sensitive detection of phosphate ions.
The development of microelectrodes for phosphate detection has largely centered on using cobalt as the sensitive material. nih.govnih.gov These sensors operate on the principle that oxidized metallic cobalt surfaces can selectively bind with phosphate ions, generating a measurable potentiometric response. nih.gov A cobalt oxide layer is first formed on the electrode surface, which then reacts with phosphate ions (specifically orthophosphate forms like HPO₄²⁻ and H₂PO₄⁻) in the solution to form cobalt phosphate precipitates. nih.gov This interaction results in a voltage output that correlates to the phosphate concentration. nih.gov
Microelectrodes with small tip sizes (around 10 μm) have been fabricated using cobalt wire, allowing for precise, in-situ measurements in complex environments like microbial flocs. nih.govnih.gov The fabrication process involves a pretreatment or conditioning step to create the necessary cobalt oxide layer, which makes the electrode sensitive to phosphate. nih.govresearchgate.net This can range from a few minutes for microfabricated electrodes to over two hours for wire-based ones. researchgate.net Researchers have also developed disposable sensors using screen-printing techniques with Co-nanoparticles, which show good potential for cost-effective and on-site analysis. mdpi.com
The performance of these microelectrodes has been thoroughly characterized, evaluating parameters such as detection limit, response time, reproducibility, and lifespan. nih.govnih.gov
A key advantage of cobalt-based electrodes is their excellent selectivity for orthophosphate ions over other common anions found in environmental samples, such as nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻). researchgate.net However, their performance can be influenced by several factors. The electrode's response to phosphate is pH-dependent, with optimal performance generally observed in a specific pH range. nih.govresearchgate.net For instance, at a pH above 11.0, the formation of cobalt hydroxide (B78521) (Co(OH)₂) can interfere with the electrode's response. nih.gov Dissolved oxygen (DO) and alkalinity have also been identified as potential interferences. nih.govnih.gov
The sensitivity of these sensors is a critical performance metric. Studies have reported near-Nernstian characteristics, with sensitivities reaching approximately 96 mV per decade of phosphate concentration change, which is among the highest reported for cobalt-based sensors. researchgate.net The detection limit for these electrodes can be as low as 7.5×10⁻⁵ M, with a linear response range typically between 1.0 × 10⁻⁵ M and 1.0 × 10⁻¹ M. nih.govresearchgate.net More recent developments using cobalt oxide nanoparticles have pushed the detection limits even lower, into the nanomolar range (0.1–100 nM), which is below the eutrophication threshold of 0.1 μM. rsc.orgrsc.org These advanced sensors also feature rapid response times, on the order of seconds. rsc.org
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Detection Limit | 7.5×10⁻⁵ M to 0.1 nM | nih.govrsc.org |
| Linear Range | 10⁻⁵ M to 10⁻¹ M | nih.govresearchgate.net |
| Sensitivity | ~27.8 to ~96 mV/decade | researchgate.net |
| Response Time | < 1 minute to ~5 seconds | nih.govrsc.org |
| Optimal pH Range | Generally below pH 11.0 | nih.gov |
Role in Biogeochemical Cycles
Cobalt is an essential micronutrient for marine phytoplankton, and its biogeochemical cycle is intricately linked with that of major nutrients like phosphorus. hawaii.edu This relationship provides insights into ocean productivity and nutrient limitation.
In many ocean regions, the vertical distribution of dissolved cobalt mirrors that of soluble reactive phosphate. researchgate.net This strong correlation arises from the biological uptake of both cobalt and phosphate by phytoplankton in the sunlit surface waters (euphotic zone) and their subsequent release (remineralization) as organic matter sinks and decomposes in deeper waters. researchgate.netresearchgate.net This shared cycling leads to a depletion of both elements in surface waters and an enrichment at depth.
The stoichiometric relationship between dissolved cobalt and phosphate (dCo:P) can vary geographically and seasonally. hawaii.eduresearchgate.net For example, in the North Atlantic, a strong positive correlation exists, indicating significant phytoplankton uptake. hawaii.edu In the Ross Sea, a distinct seasonal signal is observed, with higher cobalt and phosphate concentrations in the spring compared to the summer, when biological activity depletes these nutrients. hawaii.eduresearchgate.net This interplay highlights cobalt's role as a nutrient and its link to the marine phosphorus cycle. hawaii.edu
Besides biological uptake, the distribution of cobalt in the ocean is controlled by a process called scavenging, where dissolved cobalt is removed from the water column by adsorbing onto sinking particles, particularly manganese oxides. This process is a key sink for cobalt, transferring it from the water column to marine sediments and resulting in a relatively short residence time of approximately 130 years in the water column.
Scavenging primarily occurs in the mesopelagic zone (the "twilight zone" below the euphotic zone). The efficiency of scavenging and the resulting cobalt distribution are influenced by water mass dynamics. researchgate.net In deep ocean waters, the removal of dissolved cobalt is a slow process, with a turnover time of around 980 years. In contrast, in the upper 500 meters of the water column, over half of the scavenged flux occurs, leading to much shorter, decadal turnover times. The intensity of oxygen minimum zones also plays a significant role, as these areas are estimated to account for about 25% of the annual cobalt source to the oceans.
The relationship between cobalt and phosphate can diverge in different water masses. While a strong correlation is often seen in the open ocean's upper water column, this relationship can break down near coastal margins where other input processes become more important. researchgate.net In deep waters, scavenging processes lead to lower cobalt concentrations compared to intermediate depths, demonstrating the removal of cobalt from the water column. researchgate.net
Remediation of Emerging Pollutants
The formation of cobalt phosphate compounds is utilized in environmental remediation, particularly for the removal and recovery of cobalt and phosphate from industrial wastewater. This process turns potential pollutants into recoverable resources.
One significant application is in treating wastewater from the semiconductor industry, which can contain both cobalt and phosphate from processes like chemical-mechanical polishing and etching. researchgate.net By using a fluidized-bed homogeneous crystallization process, these dissolved pollutants can be recovered in the form of stable granules of cobalt phosphate hydrate (B1144303) (Co₃(PO₄)₂·8H₂O). researchgate.net This technique has demonstrated high efficiency, with cobalt recovery rates reaching 98.8% and removal rates of 99% under optimal pH conditions (7.75–8.0). researchgate.net
This crystallization process can also be selective. In mixed-metal wastewater containing both copper and cobalt, copper can be precipitated at a pH of 6.50, while cobalt is recovered at a higher pH of 7.50, allowing for the separation and recovery of both metals. researchgate.net
Degradation Mechanisms of Organic Contaminants using Cobalt Hydrogen Phosphate
This compound (CoHPO₄) has emerged as a promising catalyst in advanced oxidation processes (AOPs) for the environmental remediation of organic pollutants present in water. Its efficacy stems from its ability to activate potent oxidizing agents, such as peroxymonosulfate (B1194676) (PMS) and hydrogen peroxide (H₂O₂), to generate highly reactive oxygen species (ROS). These ROS are capable of breaking down complex organic molecules into simpler, less harmful substances. The degradation mechanisms are multifaceted and can proceed through both radical and non-radical pathways, depending on the specific reaction conditions and the target contaminant.
The primary mechanism involves the activation of PMS or H₂O₂ by the cobalt ions (Co²⁺) present in the this compound structure. This activation leads to the formation of powerful radicals, including sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). These radicals are highly effective in degrading organic pollutants due to their strong oxidizing capabilities. For instance, in the degradation of tetracycline (B611298) hydrochloride, it has been observed that sulfate radicals are the primary reactive species responsible for the breakdown of the antibiotic mdpi.com.
In addition to radical-based pathways, non-radical oxidation mechanisms can also play a significant role. One such pathway involves the generation of singlet oxygen (¹O₂), which is a highly reactive form of oxygen that can readily attack electron-rich organic molecules. Studies on cobalt-based catalysts have shown that ¹O₂ can be the dominant active species in the degradation of certain dyes, such as Rhodamine B nih.gov. The involvement of a non-radical pathway is often identified through quenching experiments and electron paramagnetic resonance testing nih.gov.
Furthermore, the degradation process can be influenced by the catalyst's surface properties and the interaction with the organic contaminant. The adsorption of the pollutant onto the catalyst surface is often a crucial initial step, which then facilitates the subsequent oxidative degradation by the generated reactive species nih.gov. The efficiency of the degradation can be affected by various experimental parameters, including the initial concentration of the pollutant, the pH of the solution, the dosage of the catalyst and the oxidizing agent, and the presence of other substances in the water researchgate.net.
Research has indicated that the degradation of organic compounds like Rhodamine B can proceed through a series of N-de-ethylated intermediates, followed by the cleavage of the entire chromophore structure, leading to the decolorization and eventual mineralization of the dye researchgate.net. Similarly, the degradation of tetracycline can involve the oxidation of the aniline (B41778) ring, cleavage of functional groups, and ring-opening reactions researchgate.net.
The following tables summarize key research findings on the degradation of specific organic contaminants using cobalt-based phosphate catalysts, highlighting the reaction conditions and degradation efficiencies.
| Organic Contaminant | Catalyst System | Key Findings | Degradation Efficiency | Reference |
| Rhodamine B | Co-doped hydroxyapatite/PMS | Achieved rapid degradation with a non-radical pathway involving singlet oxygen as the dominant species. | 99.02% within 10 minutes | nih.gov |
| Rhodamine B | Cobalt phosphate microparticles/H₂O₂ | Followed pseudo-first-order kinetics and was effective over a wide pH range (4-8). | 96% under visible light irradiation | researchgate.net |
| Tetracycline hydrochloride | Zn@Co-N-C-1000/PMS | Primarily degraded through a non-radical pathway with high efficiency and good reusability. | 94.73% | nih.gov |
| Tetracycline hydrochloride | Co-BC+PMS | Sulfate radicals were identified as the main reactive oxygen species. | 96.2% within 30 minutes | mdpi.com |
| Parameter | Condition | Effect on Degradation |
| Catalyst Dosage | Increasing dosage generally enhances degradation up to an optimal point. | Higher catalyst concentration provides more active sites for PMS/H₂O₂ activation. |
| PMS/H₂O₂ Concentration | Degradation rate increases with oxidant concentration up to a certain level. | Excess oxidant can lead to scavenging of radicals, reducing efficiency. |
| Initial pH | The optimal pH can vary depending on the target pollutant and the specific catalyst. | pH affects the surface charge of the catalyst and the generation of reactive species. |
| Coexisting Anions | The presence of certain anions (e.g., Cl⁻, NO₃⁻) can have varying effects on degradation efficiency. | Some anions can scavenge radicals, while others may have a negligible or even enhancing effect. |
Emerging Research Directions and Future Prospects
Rational Design of Next-Generation Cobalt Hydrogen Phosphate (B84403) Materials
The rational design of cobalt hydrogen phosphate materials is a key area of research aimed at creating new structures with tailored properties for specific applications. This involves a deep understanding of structure-property relationships and the use of advanced computational and experimental techniques.
One promising approach is the creation of heterostructures, which involves combining this compound with other materials to create synergistic effects. For instance, the design of cobalt phosphide (B1233454)/oxide (CoP-CoxOy) heterostructures has been shown to be highly effective for the hydrogen evolution reaction (HER) in alkaline water. acs.org Theoretical studies suggest that the redistribution of electrons at the interface between the cobalt phosphide and cobalt oxide phases enhances catalytic activity. acs.orgresearchgate.net
Computational modeling, particularly Density Functional Theory (DFT), plays a crucial role in the rational design process. DFT calculations help in understanding the electronic structure of materials and predicting their catalytic activity. acs.orgnih.gov For example, DFT has been used to investigate the effect of doping on the electronic properties of cobalt-based materials and to identify the most favorable active sites for catalysis. d-nb.infoucl.ac.uk
Doping and surface modification are other important strategies for tuning the properties of this compound. Doping with other transition metals, such as iron, can modify the electronic structure and create more active catalytic sites. acs.orgresearchgate.net Surface modification, for instance by incorporating sulfur, has been shown to enhance the electrocatalytic activity and stability of cobalt phosphide for the hydrogen evolution reaction. acs.orgnih.gov
The table below summarizes some of the key strategies being explored for the rational design of next-generation this compound materials.
| Strategy | Description | Example | Reference |
| Heterostructure Design | Combining this compound with other materials to create synergistic effects at the interface. | CoP-CoxOy composites for enhanced hydrogen evolution. | acs.orgresearchgate.net |
| Computational Modeling | Using theoretical calculations like DFT to predict and understand material properties and reaction mechanisms. | DFT calculations to reveal the motives behind the HER activity in alkaline water. | acs.org |
| Doping | Introducing foreign elements into the this compound lattice to modify its electronic and catalytic properties. | Iron-doping to modify the electronic properties of oxygen active sites in phosphate. | acs.org |
| Surface Modification | Altering the surface chemistry of the material to improve its activity and stability. | Sulfur modification of cobalt phosphide to tune hydrogenation catalysis. | acs.orgnih.gov |
Integration with Advanced Functional Materials
To further enhance the performance of this compound, researchers are actively exploring its integration with other advanced functional materials. These composite materials often exhibit improved properties such as higher electrical conductivity, larger surface area, and enhanced stability.
Carbon-based materials like carbon nanotubes (CNTs) and graphene are excellent support materials for this compound catalysts. researchgate.netwzu.edu.cnmdpi.comacs.orgscilit.com Their high surface area provides more active sites for catalytic reactions, and their excellent electrical conductivity facilitates efficient charge transfer. mdpi.comacs.org For example, amorphous cobalt phosphate uniformly anchored on functionalized carbon nanotubes has shown excellent performance for the hydrogen evolution reaction in acidic electrolytes. researchgate.netwzu.edu.cn The uniform deposition of the catalyst on the CNTs is crucial for maximizing the catalytic activity. researchgate.netwzu.edu.cn
Creating composites with other metal compounds is another effective strategy. For instance, combining this compound with nickel phosphate in a layer-by-layer structure has been shown to improve electrochromic performance, resulting in faster switching times and higher coloration efficiency. rsc.org Similarly, cobalt-iron-phosphate electrocatalysts have demonstrated high activity and durability for the hydrogen evolution reaction in alkaline seawater. mdpi.com
The integration of this compound with semiconductors is being explored for photocatalytic applications. For example, depositing cobalt phosphate on flower-like zinc indium sulfide (B99878) (ZnIn2S4) has been shown to significantly enhance photocatalytic hydrogen evolution. mdpi.comresearchgate.net The cobalt phosphate acts as a cocatalyst, promoting the separation of photogenerated electron-hole pairs in the semiconductor. mdpi.com
The following table provides examples of advanced functional materials integrated with this compound and the resulting performance enhancements.
| Integrated Material | Composite Structure | Application | Performance Enhancement | Reference |
| Carbon Nanotubes (CNTs) | Amorphous cobalt phosphate on functionalized CNTs | Hydrogen Evolution Reaction | Low overpotential and excellent stability. | researchgate.netwzu.edu.cn |
| Graphene | Cobalt phosphide nanoparticles on N, P co-doped graphene | Hydrogen Evolution Reaction | High activity with low overpotential and small Tafel slope. | mdpi.com |
| Nickel Hydrogen Phosphate | Layer-by-layer film of CoHPO4 and NiHPO4 | Electrochromics | Faster color switching and improved cycling stability. | rsc.org |
| Zinc Indium Sulfide (ZnIn2S4) | Cobalt phosphate photodeposited on ZnIn2S4 nanoflowers | Photocatalytic Hydrogen Evolution | Significantly increased H2 production rate. | mdpi.comresearchgate.net |
| Carbon Nitride Quantum Dots (CNQDs) | CNQDs-modified cobalt phosphate composites | Photocatalytic H2 Evolution | Enhanced activity and stability for hydrogen evolution. | nih.gov |
Scalable Synthesis and Industrial Translation Potential
For this compound to be utilized in practical applications, the development of scalable and cost-effective synthesis methods is crucial. Researchers are exploring various techniques to move from laboratory-scale synthesis to industrial-scale production.
Hydrothermal synthesis is a commonly used method that offers good control over the morphology and crystal structure of the resulting materials. researchgate.net This method involves a chemical reaction in a sealed vessel at elevated temperature and pressure. It has been used to synthesize hydrous cobalt phosphate thin films with microflower-like structures that exhibit excellent performance for the oxygen evolution reaction (OER). researchgate.net
Electrodeposition is another facile and scalable method for preparing this compound films and coatings. wzu.edu.cnmdpi.com This technique involves the deposition of a material onto a conductive substrate from a solution containing the desired ions by applying an electrical potential. It is a cost-effective method that allows for the uniform coating of large and complex surfaces. wzu.edu.cn
One-step gas-solid phosphidation has been investigated as a scalable route for the synthesis of cobalt phosphides from commercially available cobalt salts. researchgate.netacs.orgsemanticscholar.org This method involves the direct reaction of a solid cobalt precursor with a phosphorus-containing gas at elevated temperatures. acs.org It offers a direct and potentially large-scale route to producing transition metal phosphides for electrocatalytic applications. acs.orgsemanticscholar.org
The industrial translation of this compound-based materials is being considered for various applications, particularly in the field of clean energy. Their potential as efficient and low-cost electrocatalysts for water splitting to produce hydrogen fuel is a major driving force for research. mdpi.comresearchgate.net The development of durable and highly active catalysts could have a significant impact on the feasibility of large-scale hydrogen production. acs.orgresearchgate.net
Below is a table summarizing various synthesis methods for this compound and their potential for scalability.
| Synthesis Method | Description | Advantages for Scalability | Reference |
| Hydrothermal Synthesis | Chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel. | Good control over product morphology; can be scaled up with larger reactors. | researchgate.net |
| Electrodeposition | Deposition of a material on a conductive substrate from a solution via an electric current. | Simple, low-cost, and suitable for coating large areas. | wzu.edu.cnmdpi.com |
| Gas-Solid Phosphidation | Direct reaction of a solid precursor with a phosphorus-containing gas at high temperature. | One-step process that can potentially be adapted for continuous production. | researchgate.netacs.org |
| One-pot Synthesis | Multiple reaction steps are carried out in a single reactor. | Reduces the need for intermediate separation and purification steps, potentially lowering costs and simplifying the process. | mines.edu |
Addressing Current Challenges in this compound Research
Despite the promising potential of this compound, several challenges need to be addressed to realize its widespread application. Current research is focused on overcoming these limitations to improve the performance and durability of these materials.
One of the primary challenges is the stability of this compound, particularly under harsh operating conditions. researchgate.netmit.eduutexas.edu For instance, in the context of water splitting, the material can undergo oxidation at high potentials, leading to the formation of less active (oxy)phosphate species and a decrease in catalytic activity. mit.edu The stability can also be affected by the pH of the electrolyte, with some materials showing degradation in acidic solutions. utexas.edu
Improving the intrinsic catalytic activity to match or exceed that of precious metal catalysts like platinum remains a key objective. acs.org While significant progress has been made, further enhancements are needed for commercial viability. This involves a deeper understanding of the active sites and the reaction mechanisms to guide the design of more efficient catalysts. researchgate.netmit.edu
The poor electrical conductivity of some cobalt phosphate materials can limit their performance in electrochemical applications. bohrium.com This is often addressed by creating composites with conductive materials like carbon nanotubes or graphene, as discussed in the previous section. researchgate.netwzu.edu.cnmdpi.com
A comprehensive understanding of the structure-activity relationship is still evolving. nih.govkaist.ac.kr Identifying the precise nature of the active sites and how they change during catalytic reactions is crucial for designing better catalysts. Techniques like in situ and operando spectroscopy are being used to probe the catalyst under working conditions to gain these insights. nih.govd-nb.infoucl.ac.uk
The table below outlines some of the current challenges in this compound research and the strategies being employed to address them.
| Challenge | Description | Research Strategies | Reference |
| Stability | Degradation under operating conditions, such as high potentials or acidic environments, leading to reduced performance. | Doping with other elements, creating protective coatings, and developing more robust crystal structures. | researchgate.netmit.eduutexas.edu |
| Intrinsic Activity | The catalytic efficiency is often lower than that of precious metal catalysts. | Tuning the electronic structure through doping and heterostructuring, and increasing the number of active sites. | acs.orgacs.org |
| Electrical Conductivity | Some forms of cobalt phosphate have low conductivity, which hinders charge transfer in electrochemical applications. | Integration with conductive materials like carbon nanotubes and graphene. | mdpi.combohrium.com |
| Understanding Active Sites | The exact nature of the catalytically active sites and the reaction mechanisms are not fully understood. | Utilizing advanced characterization techniques, such as in situ spectroscopy and computational modeling. | nih.govd-nb.infoucl.ac.uknih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthesis parameters for cobalt hydrogen phosphate to ensure high catalytic activity in oxygen evolution reactions (OER)?
- Methodological Answer : Synthesis typically involves electrochemical deposition or chemical precipitation in phosphate-containing electrolytes. For instance, electrochemical methods using neutral phosphate buffer solutions (0.1–0.5 mM Co²⁺) yield amorphous this compound (Co–Pi) with moderate OER activity . Adjusting pH (6.5–7.5) and Co²⁺ concentration influences crystallinity and surface area. Characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) is critical to validate amorphous vs. crystalline phases .
Q. Which spectroscopic techniques are most effective for analyzing the structural integrity of this compound under varying experimental conditions?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies phosphate ligand coordination (e.g., P–O stretching at 900–1100 cm⁻¹). X-ray photoelectron spectroscopy (XPS) confirms oxidation states (Co²⁺/Co³⁺ peaks at ~780–795 eV). For in-situ stability studies, Raman spectroscopy tracks phase transitions during electrochemical cycling .
Q. How does phosphate buffer concentration influence the solubility and catalytic activity of this compound?
- Methodological Answer : Higher phosphate concentrations (>0.1 M) reduce Co²⁺ solubility due to precipitation, limiting catalyst formation. However, phosphate ions act as proton acceptors, enhancing OER kinetics. Comparative studies in acetate buffers (e.g., 0.1 M, pH 7) show improved Co²⁺ solubility but lower catalytic synergy, suggesting a balance between solubility and phosphate’s role in proton transfer .
Advanced Research Questions
Q. How can researchers resolve contradictions in OER performance data when this compound is tested in different electrolyte systems (e.g., phosphate vs. acetate buffers)?
- Methodological Answer : Discrepancies arise from phosphate’s dual role as a ligand and proton acceptor. In acetate buffers, Co–Ac catalysts exhibit higher initial activity but degrade faster due to acetate leaching. Use controlled experiments with mixed electrolytes (e.g., phosphate-acetate blends) and post-test characterization (e.g., inductively coupled plasma mass spectrometry, ICP-MS) to quantify ion leaching and phase stability .
Q. What experimental design considerations are critical for evaluating the long-term stability of this compound in photoelectrochemical water-splitting systems?
- Methodological Answer : Accelerated durability testing (ADT) under simulated solar irradiation (AM 1.5G, 100 mW/cm²) with periodic electrochemical impedance spectroscopy (EIS) to monitor charge transfer resistance. Post-mortem analysis via scanning electron microscopy (SEM) identifies morphological degradation. Stability is enhanced by doping with Fe³⁺ or Ni²⁺, which reduces Co³⁺ dissolution .
Q. What mechanisms explain the synergistic effect of phosphate ions in enhancing the OER activity of this compound compared to other anions (e.g., sulfate or nitrate)?
- Methodological Answer : Phosphate ions (HPO₄²⁻) act as dynamic ligands, stabilizing Co³⁺ intermediates and facilitating proton-coupled electron transfer (PCET). In-situ UV-Vis spectroscopy reveals faster charge transfer kinetics in phosphate-containing systems. Contrastingly, sulfate ions form rigid coordination spheres, slowing OER kinetics. Density functional theory (DFT) simulations further validate phosphate’s preferential adsorption on Co active sites .
Q. How do researchers address challenges in scaling up this compound synthesis for large-area electrode fabrication?
- Methodological Answer : Electrochemical deposition scalability requires optimizing current density (e.g., 0.1–1 mA/cm²) and electrolyte flow rates to ensure uniform catalyst layers. Spray pyrolysis or roll-to-roll techniques are alternatives for large-scale production. Quality control via energy-dispersive X-ray spectroscopy (EDX) ensures stoichiometric consistency across batches .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing variability in catalytic performance across multiple this compound synthesis batches?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) correlates synthesis parameters (pH, temperature, precursor concentration) with catalytic metrics (overpotential, Tafel slope). Use ANOVA to identify significant variables and establish reproducibility thresholds (e.g., ±5% overpotential variance) .
Q. How should researchers interpret conflicting results in this compound’s stability under acidic vs. alkaline OER conditions?
- Methodological Answer : In acidic conditions, phosphate ligands may protonate (forming H₂PO₄⁻), weakening Co–phosphate bonds and accelerating dissolution. Alkaline conditions stabilize phosphate but risk hydroxide layer formation, blocking active sites. Use pH-dependent XPS to track surface composition and quartz crystal microbalance (QCM) to measure mass loss during cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
